2-Furanilide

Description

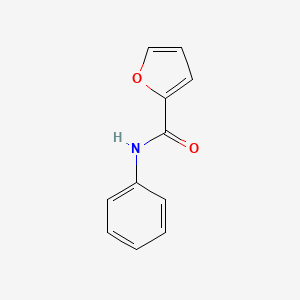

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-phenylfuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(10-7-4-8-14-10)12-9-5-2-1-3-6-9/h1-8H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHVDWCKBZSFUDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075160 | |

| Record name | 2-Furanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643172 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1929-89-1 | |

| Record name | N-Phenyl-2-furancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1929-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furancarboxamide, N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001929891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Furanilide: Core Properties, Structure, and Synthesis for Advanced Research

Introduction: Unveiling 2-Furanilide

This compound, systematically known as N-phenylfuran-2-carboxamide , is a compelling heterocyclic compound that merges the aromatic functionalities of a furan ring with a phenylamide group. This unique structural amalgamation makes it a molecule of significant interest in medicinal chemistry and materials science. The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a prevalent scaffold in numerous pharmacologically active compounds, valued for its ability to act as a bioisostere for phenyl rings, thereby modifying steric and electronic properties to enhance metabolic stability and receptor interactions. The anilide portion of the molecule introduces further possibilities for hydrogen bonding and aromatic interactions, crucial for molecular recognition in biological systems.

This guide provides a comprehensive overview of the fundamental properties, molecular structure, synthesis, and characterization of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity and reproducibility.

PART 1: Molecular Structure and Physicochemical Properties

The structural foundation of this compound is the covalent linkage between the carbonyl carbon of a furan-2-carboxylic acid and the nitrogen atom of aniline. This amide bond confers a planar geometry, influencing the molecule's electronic distribution and potential for intermolecular interactions.

Structural Representation:

Caption: Molecular structure of this compound (N-phenylfuran-2-carboxamide).

Core Physicochemical Data

The fundamental properties of this compound are summarized in the table below. These parameters are critical for designing experimental conditions, predicting solubility, and understanding the compound's behavior in various matrices.

| Property | Value | Source |

| CAS Number | 1929-89-1 | [1] |

| Molecular Formula | C₁₁H₉NO₂ | Chemdiv |

| Molecular Weight | 187.19 g/mol | Chemdiv |

| Appearance | Off-white to white solid | [2] |

| Melting Point | 120-124 °C | [2] |

| Boiling Point (Predicted) | 217.9 ± 13.0 °C at 760 Torr | [2] |

| Density (Predicted) | 1.238 ± 0.06 g/cm³ | [2] |

| SMILES | O=C(c1ccco1)Nc1ccccc1 | Chemdiv |

| InChI | InChI=1S/C11H9NO2/c13-11(10-6-4-8-14-10)12-9-5-2-1-3-7-9/h1-8H,(H,12,13) | Chemdiv |

PART 2: Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through the formation of an amide bond between a furan-2-carboxylic acid derivative and aniline. The choice of synthetic route often depends on the availability of starting materials, desired purity, and scalability. Two prevalent and reliable methods are the Schotten-Baumann reaction and coupling agent-mediated synthesis.

Method 1: Schotten-Baumann Synthesis

This classic method involves the acylation of aniline with furan-2-carbonyl chloride. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. The use of an acyl chloride as the starting material is advantageous due to its high reactivity, which often leads to high yields and relatively short reaction times.

Experimental Protocol: Schotten-Baumann Synthesis of this compound

-

Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve aniline (1.0 equivalent) in a suitable dry solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine (1.1 equivalents), to the aniline solution and stir for 5-10 minutes. The base acts as an acid scavenger.

-

Acylation: Dissolve furan-2-carbonyl chloride (1.0 equivalent) in the same dry solvent and add it dropwise to the cooled aniline solution over 15-30 minutes. Maintaining a low temperature is critical to prevent side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess aniline and base, followed by a saturated sodium bicarbonate solution to remove any unreacted acyl chloride, and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Method 2: Coupling Agent-Mediated Synthesis

Experimental Protocol: CDI-Mediated Synthesis of this compound

-

Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere, dissolve furan-2-carboxylic acid (1.0 equivalent) in dry THF. Add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise. The mixture is typically stirred at room temperature or slightly elevated temperatures (e.g., 45 °C) for 1-2 hours until the evolution of CO₂ ceases, indicating the formation of the acylimidazolide intermediate.[3]

-

Amine Addition: In a separate flask, dissolve aniline (1.0 equivalent) in dry THF. Add this solution to the activated carboxylic acid mixture.

-

Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography on silica gel or by recrystallization as described in Method 1.

Synthesis Workflow Diagram:

Caption: Common synthetic routes for the preparation of this compound.

PART 3: Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. The following data, based on analogous furan-2-carboxamide structures, provide a reliable fingerprint for the molecule.[4][5]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the furan and phenyl rings, as well as the amide proton.

-

Amide Proton (N-H): A broad singlet typically appearing downfield (δ 8.5-10.5 ppm), the chemical shift of which can be concentration and solvent dependent.

-

Furan Protons: Three distinct signals corresponding to the protons at the C3, C4, and C5 positions of the furan ring. The proton at C5 (adjacent to the oxygen) usually appears as a doublet of doublets around δ 7.8-8.0 ppm. The proton at C3 (adjacent to the carbonyl group) appears as a doublet of doublets around δ 7.2-7.4 ppm. The proton at C4 will appear as a multiplet around δ 6.6-6.8 ppm.

-

Phenyl Protons: A series of multiplets between δ 7.0-7.8 ppm, corresponding to the five protons of the phenyl ring.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon framework.

-

Carbonyl Carbon (C=O): A characteristic signal in the downfield region, typically around δ 156-160 ppm.

-

Furan Carbons: Four signals corresponding to the carbons of the furan ring. The carbon attached to the carbonyl group (C2) would be around δ 147-149 ppm, while the other carbons would appear between δ 110-146 ppm.

-

Phenyl Carbons: Signals for the six carbons of the phenyl ring would be observed in the aromatic region (δ 120-140 ppm).

-

-

IR (Infrared) Spectroscopy: IR spectroscopy is particularly useful for identifying the key functional groups.

-

N-H Stretch: A sharp to medium absorption band around 3300-3400 cm⁻¹.

-

C=O Stretch (Amide I): A strong, sharp absorption band typically found between 1650-1680 cm⁻¹.

-

N-H Bend (Amide II): A medium absorption band around 1520-1550 cm⁻¹.

-

C-O-C Stretch (Furan): Characteristic absorptions for the furan ring ether linkage.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound (C₁₁H₉NO₂), the expected molecular ion peak [M]⁺ would be at m/z 187.06. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

PART 4: Applications in Research and Drug Development

The furan-2-carboxamide scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. This makes this compound and its derivatives attractive candidates for drug discovery programs.

Antimicrobial and Antibiofilm Activity: A significant area of research for furan-2-carboxamides is their potential as antimicrobial and, more specifically, antibiofilm agents. Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Furan-2-carboxamides have been investigated as inhibitors of quorum sensing, a bacterial communication system that regulates biofilm formation and virulence factor production.[4] By disrupting this communication, these compounds can prevent biofilm formation and reduce the pathogenicity of bacteria like Pseudomonas aeruginosa, a significant opportunistic pathogen.[4] The design of these molecules often involves the bioisosteric replacement of labile lactone rings found in natural quorum sensing molecules with the more stable furan-2-carboxamide moiety.[4]

Other Potential Therapeutic Applications: Derivatives of the furan-2-carboxamide core have been explored for a variety of other therapeutic targets, including:

-

Anticancer Agents: Certain furan-2-carboxamide derivatives have shown cytotoxic effects against various cancer cell lines.[5]

-

Enzyme Inhibition: The scaffold can be tailored to fit into the active sites of various enzymes, leading to potential inhibitors for a range of diseases.

-

Central Nervous System (CNS) Activity: The structural similarity of the furan ring to other aromatic systems found in CNS-active drugs suggests that furanilide derivatives could be explored for neurological targets.

The versatility of the this compound structure allows for the creation of diverse chemical libraries through substitution on both the furan and phenyl rings, enabling the exploration of structure-activity relationships (SAR) for various biological targets.

PART 5: Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: The toxicity of this compound has not been extensively studied. However, related compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[6] Acute toxicity data for analogous compounds suggests that caution should be exercised.

Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Researchers should always consult the most current safety information and perform a thorough risk assessment before handling this compound.

References

- Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC. [Link]

- CAS 1929-89-1 | N-Phenyl-2-furancarboxamide. Blotting. [Link]

- Synthesis of N-(2,2-diphenylethyl)furan-2-carboxamide.

- Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC. [Link]

- Furanylfentanyl. European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). [Link]

- Furanylfentanyl | C24H26N2O2 | CID 13653606. PubChem. [Link]

- N-(2-Nitrophenyl)furan-2-carboxamide. PMC. [Link]

- N-Phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-2-furancarboxamide. CAS Common Chemistry. [Link]

- N-(2,2-Diphenylethyl)furan-2-carboxamide. MDPI. [Link]

- [1-(2-phenylethyl)piperidin-4-yl]furan- 2-carboxamide (furanylfentanyl). Liverpool John Moores University Research Online. [Link]

- Mass spectrometer parameters for analysis of furanylfentanyl, fentanyl,...

Sources

- 1. CAS 1929-89-1 | N-phenylfuran-2-carboxamide - Synblock [synblock.com]

- 2. cfsre.org [cfsre.org]

- 3. spectrabase.com [spectrabase.com]

- 4. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(2,2-Diphenylethyl)furan-2-carboxamide | MDPI [mdpi.com]

- 6. Furanylfentanyl | C24H26N2O2 | CID 13653606 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Furanilide and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 2-furanilide, with a primary focus on N-phenylfuran-2-carboxamide and its derivatives. Due to the limited availability of direct data on the parent compound, this guide leverages detailed information from the synthesis and characterization of closely related analogues. The document is structured to provide not just data, but also the scientific rationale behind experimental methodologies, ensuring a deep understanding of the subject for researchers and professionals in drug development. We will delve into synthetic pathways, analytical characterization including spectroscopic and chromatographic methods, and the fundamental physicochemical properties that are critical for the advancement of furan-containing compounds in medicinal chemistry.

Introduction: The Significance of the this compound Scaffold

The furan ring is a versatile heterocyclic motif that is a key component in a vast array of natural products and synthetic compounds with significant biological activities. When incorporated into an anilide structure at the 2-position, it forms the this compound scaffold, a privileged structure in medicinal chemistry. These compounds have garnered interest for a range of therapeutic applications, including but not limited to, antimicrobial and antibiofilm agents. The physicochemical properties of these molecules are paramount as they directly influence their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, as well as their formulation and stability. Understanding these characteristics is a foundational step in the journey from a lead compound to a viable drug candidate.

Synthesis of this compound Derivatives: A Methodological Approach

The synthesis of this compound derivatives, such as N-(4-benzamidophenyl)furan-2-carboxamide, is typically achieved through standard amide bond formation reactions. A common and effective method involves the activation of furan-2-carboxylic acid followed by reaction with a substituted aniline.

General Synthetic Protocol

A robust method for synthesizing furan-2-carboxamides involves the use of a coupling agent like 1,1'-carbonyldiimidazole (CDI) to activate the carboxylic acid. This forms a highly reactive acylimidazole intermediate, which then readily reacts with an amine to form the desired amide.

Experimental Protocol: Synthesis of N-(4-Aminophenyl)furan-2-carboxamide

-

Activation of Furoic Acid: In a round-bottom flask, dissolve furan-2-carboxylic acid (1.0 eq.) and CDI (1.1 eq.) in an appropriate anhydrous solvent such as tetrahydrofuran (THF).

-

Reaction Mixture: Stir the mixture at a slightly elevated temperature (e.g., 45 °C) for approximately 2 hours to ensure the complete formation of the acylimidazole intermediate.

-

Amine Addition: In a separate flask, dissolve the desired aniline derivative (e.g., 1,4-diaminobenzene, 1.8 eq.) in THF.

-

Coupling Reaction: Add the solution of the activated carboxylic acid dropwise to the aniline solution.

-

Reaction Completion: Stir the reaction mixture at 45 °C for 18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The residue is then redissolved in a suitable organic solvent like ethyl acetate and washed with an aqueous solution of sodium bicarbonate (10%) to remove any unreacted acid. The organic layer is dried over anhydrous sodium sulfate. The final product is purified by flash column chromatography.[1]

Physicochemical Characterization

The physicochemical properties of a compound are critical determinants of its behavior in biological systems and during formulation. Below is a summary of key characteristics for a representative this compound derivative.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C18H14N2O3 | [2] |

| Molecular Weight | 306.3 g/mol | [2] |

| Melting Point | 284-286 °C | [1] |

| Appearance | White solid | [1] |

Note: Data for N-(4-benzamidophenyl)furan-2-carboxamide.

The high melting point of this derivative suggests a stable crystal lattice with significant intermolecular interactions, which can influence its solubility.

Solubility

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a crucial parameter for predicting the pharmacokinetic properties of a drug candidate. For furan-containing compounds, the LogP can vary widely based on substitution. While an experimental LogP for N-phenylfuran-2-carboxamide is not available, computational estimates can provide a preliminary indication of its lipophilicity. Generally, the presence of the furan and phenyl rings suggests a moderate to high lipophilicity.

Spectroscopic and Analytical Characterization

The structural elucidation and confirmation of this compound derivatives rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable tools for the structural confirmation of synthesized compounds.

¹H-NMR Data for N-(4-benzamidophenyl)furan-2-carboxamide (in DMSO-d6, 300 MHz):

-

δ 10.24 (s, 1H), 10.17 (s, 1H): Amide protons.

-

δ 7.97–7.93 (m, 3H), 7.73 (br s, 4H), 7.61–7.51 (m, 3H): Aromatic protons of the phenyl and benzamido groups.

-

δ 7.32 (d, J=3.6 Hz, 1H), 6.70 (dd, J=3.6 and 1.8 Hz, 1H): Protons of the furan ring.[1]

¹³C-NMR Data (in DMSO-d6, 75.5 MHz):

-

δ 165.4, 156.1: Carbonyl carbons of the amide groups.

-

δ 147.6, 145.6, 135.1, 135.0, 134.3, 131.5, 128.4, 127.6, 120.7, 114.6, 112.1: Aromatic and furan carbons.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

IR Data for N-(4-benzamidophenyl)furan-2-carboxamide (ATR, cm⁻¹):

-

3327, 3137, 3055: N-H and C-H stretching vibrations.

-

1647: C=O stretching of the amide group.

-

1537, 1313: N-H bending and C-N stretching vibrations.[1]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compound. For N-(4-benzamidophenyl)furan-2-carboxamide, the calculated m/z for [M+H]⁺ is 307.10827, and the found value is 307.10814, confirming the elemental composition.[1]

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantification of furan derivatives in various matrices. A reversed-phase HPLC method with UV detection is typically employed.

Stability and Degradation

The stability of the this compound scaffold is a critical consideration for its development as a therapeutic agent. Furan rings can be susceptible to degradation under certain conditions, such as strong acidity. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. While specific stability data for N-phenylfuran-2-carboxamide is limited, a study on the long-term stability of furanylfentanyl in blood showed that it remained stable under refrigerated and room temperature conditions for 9 months.[3] However, acrylfentanyl, a related analog, showed significant instability, highlighting the impact of even minor structural modifications on stability.[3]

Conclusion

The this compound scaffold represents a promising area for drug discovery. This technical guide has provided a detailed overview of the synthesis, characterization, and key physicochemical properties of representative this compound derivatives. The provided experimental protocols and analytical methodologies offer a solid foundation for researchers working with this class of compounds. A thorough understanding of these fundamental characteristics is essential for the rational design and development of novel this compound-based therapeutics with optimized efficacy and safety profiles. Future work should focus on generating more comprehensive physicochemical data for the parent N-phenylfuran-2-carboxamide to provide a more complete reference for the scientific community.

References

- EMCDDA. (2017). Europol–EMCDDA Joint Report on a new psychoactive substance: N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-furan-2-carboxamide (furanylfentanyl).

- MDPI. (2023). N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide.

- European Monitoring Centre for Drugs and Drug Addiction. (2017). Furanylfentanyl.

- Diversity‐Oriented Synthesis and Antibiofilm Evalu

- PubChem. N-(6-phenyl-2-pyridinyl)furan-2-carboxamide.

- PubChem. N-(5-phenyl-3-pyridinyl)furan-2-carboxamide.

- PubChem. Furanylfentanyl.

- MDPI. (2023). N-(2,2-Diphenylethyl)furan-2-carboxamide.

- PubChem. 2-Furancarboxamide, N-[4-(benzoylamino)phenyl]-.

- SpectraBase. Furan-2-carboxamide, N-ethyl-N-(3-methylphenyl)- [13C NMR].

- PubChem. N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide,monohydrochloride.

- PubChem. 3-Furanylfentanyl.

- PubChem. N-(4-hydroxyphenyl)furan-2-carboxamide.

- PubMed. (2012). Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors.

- ResearchGate. (2018).

- Chemdiv. Compound N-[4-(4-tert-butylbenzamido)phenyl]furan-2-carboxamide.

- Chemdiv. Compound N-[4-(N''-nitrocarbamimidamido)phenyl]furan-2-carboxamide.

- PubChem. N-(2,6-dimethylphenyl)-5-methylfuran-2-carboxamide.

- SpectraBase. 2-furancarboxamide, N-[[5-[[2-[4,5-dihydro-5-(4-methylphenyl)-3-(2-thienyl)-1H-pyrazol-1-yl]-2-oxoethyl]thio]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl]-.

- MDPI. (2020). 5-(4-Nitrophenyl)furan-2-carboxylic Acid.

- ResearchGate. (2014). IR spectrum of furan-2-aldehyde-N-phenylthiosemicarbazone.

- UNODC. Substance Details Furanylfentanyl.

- NIST. 3-Furancarboxamide, 2-methyl-N-phenyl-.

- SpectraBase. Furan-2-carboxamide, N-hydroxy-N-phenyl- [MS (GC)].

- NIST. Furan-2-carboxamide, N-ethyl-N-(3-methylphenyl)-.

- Cheméo. Furan-2-carboxamide, N-butyl-N-propyl-.

- NIST. Furan.

- PubMed. (2021). Long-Term Stability of 13 Fentanyl Analogs in Blood.

Sources

- 1. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Furancarboxamide, N-[4-(benzoylamino)phenyl]- | C18H14N2O3 | CID 807723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Long-Term Stability of 13 Fentanyl Analogs in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of Novel 2-Furanilide Derivatives: An In-depth Technical Guide

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of novel 2-furanilide derivatives. The furan nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document delves into the practical aspects of synthesizing these valuable compounds and the critical techniques for confirming their molecular structures, ensuring scientific rigor and reproducibility.

The Strategic Importance of the this compound Scaffold

The this compound scaffold, characterized by a furan ring connected to a substituted aniline through an amide linkage, represents a privileged structure in drug discovery. The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is present in numerous biologically active natural products and synthetic compounds.[1][4] Its unique electronic properties and ability to participate in hydrogen bonding contribute to its frequent role as a pharmacophore. The amide linkage provides structural rigidity and hydrogen bonding capabilities, crucial for molecular recognition at biological targets. The "anilide" portion offers a versatile point for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The exploration of novel synthetic routes to create diverse libraries of this compound derivatives is a key strategy in the quest for new therapeutic agents.[5][6]

Synthetic Methodologies: Crafting the this compound Core

The synthesis of this compound derivatives typically involves the formation of an amide bond between a furan-2-carboxylic acid derivative and a substituted aniline. Several robust methods have been established, each with its own advantages in terms of yield, purity, and reaction conditions.

Classical Amide Bond Formation via Acyl Chlorides

A common and efficient method for synthesizing 2-furanilides is the reaction of 2-furoyl chloride with a desired aniline. This method is often high-yielding and proceeds under mild conditions.

-

Preparation of 2-Furoyl Chloride: To a solution of 2-furoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. The mixture is stirred at room temperature for 2-4 hours or until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield crude 2-furoyl chloride, which is often used immediately in the next step.

-

Amide Formation: Dissolve the desired substituted aniline (1 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.5 equivalents) in anhydrous DCM or THF.[7] Cool the solution to 0 °C in an ice bath.

-

Add a solution of the freshly prepared 2-furoyl chloride (1.1 equivalents) in the same anhydrous solvent dropwise to the aniline solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any unreacted 2-furoic acid, and finally with brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure this compound derivative.[7]

Peptide Coupling Reagent-Mediated Synthesis

For sensitive substrates or to avoid the use of harsh chlorinating agents, peptide coupling reagents offer a milder alternative for amide bond formation. Reagents such as 1,1'-carbonyldiimidazole (CDI), dicyclohexylcarbodiimide (DCC), or (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) are commonly employed.

-

Activation of 2-Furoic Acid: In a round-bottom flask, dissolve 2-furoic acid (1 equivalent) and 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) in an anhydrous aprotic solvent like THF or DMF.[5]

-

Stir the mixture at a slightly elevated temperature (e.g., 45 °C) for 1-2 hours to form the reactive acyl-imidazole intermediate.[5] The completion of this step can be monitored by the cessation of CO₂ evolution.

-

Amide Formation: Add the substituted aniline (1 equivalent) to the reaction mixture.

-

Continue stirring the reaction at 45 °C for 18-24 hours, monitoring the progress by TLC.[5]

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried, filtered, and concentrated.

-

Purification of the crude product is achieved by column chromatography or recrystallization to yield the pure this compound.

Structural Characterization: Unveiling the Molecular Architecture

The unambiguous structural elucidation of newly synthesized this compound derivatives is paramount. A combination of spectroscopic techniques is employed to confirm the identity and purity of the compounds.

Spectroscopic Analysis Workflow

A systematic approach to the characterization of this compound derivatives involves a suite of spectroscopic methods, each providing unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[4][8]

-

¹H NMR Spectroscopy: The proton NMR spectrum of a this compound derivative will exhibit characteristic signals for the furan ring protons, the aromatic protons of the anilide moiety, and the amide N-H proton. The furan protons typically appear as multiplets in the aromatic region, with the proton at the 5-position being the most deshielded. The amide proton usually appears as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the amide, the carbons of the furan ring, and the carbons of the anilide ring. The carbonyl carbon typically resonates around 160-170 ppm.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Furan H-3, H-4 | ~6.5-7.0 | ~110-120 |

| Furan H-5 | ~7.2-7.6 | ~140-150 |

| Anilide Aromatic H | ~7.0-8.0 | ~115-140 |

| Amide N-H | ~8.0-10.0 (broad) | - |

| Amide C=O | - | ~160-170 |

| Furan C-2 | - | ~145-155 |

| Furan C-3, C-4 | ~110-120 | ~110-120 |

| Furan C-5 | ~140-150 | ~140-150 |

Note: Chemical shifts are approximate and can vary depending on the specific substituents and the solvent used.[4]

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[8]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to establish connectivity and aid in the complete assignment of all proton and carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[8] The IR spectrum of a this compound will show characteristic absorption bands for the N-H and C=O stretching of the amide group, as well as C-O and C=C stretching of the furan ring.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Amide) | 3200-3400 (broad) |

| C=O Stretch (Amide) | 1650-1680 (strong) |

| C=C Stretch (Furan) | ~1500-1600 |

| C-O-C Stretch (Furan) | ~1000-1200 |

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.[4]

-

Sample Analysis: Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Data Acquisition: Acquire the spectrum. The instrument will automatically subtract the background spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the synthesized compound. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact mass and confirming the molecular formula.[9]

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Data Analysis: Determine the exact mass of the molecular ion peak ([M+H]⁺ or [M-H]⁻) and use this to calculate the elemental composition, which should match the expected formula of the target this compound derivative.

Potential Applications in Drug Discovery

The this compound scaffold is a versatile starting point for the development of new therapeutic agents. Derivatives have shown promise in a variety of therapeutic areas:

-

Antimicrobial Agents: Many furan-containing compounds exhibit significant antibacterial and antifungal activity.[1][10]

-

Anti-inflammatory Agents: Some this compound derivatives have demonstrated potent anti-inflammatory properties.[2][11]

-

Anticancer Agents: The furan nucleus is found in several compounds with cytotoxic and antitumor activities.[2][4]

The ability to readily synthesize and characterize a diverse range of this compound derivatives allows for extensive structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds and advancing them through the drug development pipeline.

References

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(1), 123-130.

- Vibrational spectroscopic study on furan and its hydrated derivatives. (2025). ResearchGate.

- Miller, J. A., & Leopold, K. R. (2017). Structure and Spectroscopy of Furan:H2O Complexes. The Journal of Physical Chemistry A, 121(38), 7247–7255.

- Al-Masoudi, N. A., Al-Salihi, N. J., & Al-Amiery, A. A. (2021). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Letters in Organic Chemistry, 18(1), 63-71.

- Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). (n.d.). ResearchGate.

- Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics, 14(1), 1-10.

- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). Pharmaceutical Sciences, 26(3), 193-202.

- Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. (2012). Der Pharma Chemica, 4(4), 1466-1473.

- Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022). Molecules, 27(19), 6586.

- Synthesis of Furan Derivatives Condensed with Carbohydr

- Synthesis and biological activities of furan derivatives. (2015). ResearchGate.

- Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. (2024). Chemistry – A European Journal, 30(e202400879).

- Synthesis and Characterization of Three New Furan-Containing Terpyridine Deriv

- Sen, S., De, B., & Easwari, T. S. (2014). Synthesis and biological evaluation of some novel furan derivatives. Pakistan Journal of Pharmaceutical Sciences, 27(6), 1747–1760.

- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Molecules, 28(4), 1823.

- Synthesis and Characterization of Furanic Compounds. (2013).

- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Beilstein Journal of Organic Chemistry, 9, 2413–2449.

- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). Molbank, 2023(2), M1639.

- Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). ResearchGate.

- Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Deriv

- Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). Molecules, 28(9), 3804.

- Exploring Novel Synthetic Routes in Medicinal Chemistry. (2024). Hilaris Publisher.

- Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). ResearchGate.

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. Synthesis of Furan Derivatives Condensed with Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives | Bentham Science [eurekaselect.com]

- 11. Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules | MDPI [mdpi.com]

A Technical Guide to the Biological Activities of Furan-2-Carboxamides: Mechanisms, Applications, and Experimental Validation

Executive Summary: The furan-2-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical analysis of its most significant properties, including anticancer, antimicrobial, and anti-inflammatory effects, tailored for researchers and drug development professionals. We delve into the molecular mechanisms of action, supported by quantitative data, structure-activity relationship insights, and detailed experimental protocols. By synthesizing current research, this document aims to serve as a comprehensive resource, elucidating the therapeutic potential of furan-2-carboxamide derivatives and guiding future investigations in this promising field.

The Furan-2-Carboxamide Scaffold: A Privileged Structure in Medicinal Chemistry

The furan-2-carboxamide core, which consists of a furan ring linked to a nitrogen atom via a carbonyl group, is a key structural motif in a multitude of biologically active compounds.[1][2] Its prevalence stems from a combination of favorable chemical properties and versatile biological interactions.

Chemical Properties and Synthesis Overview

The carboxamide bond (–CO–NH–) is a pivotal building block in biological systems, notably in peptides, and is recognized for its high resistance to hydrolysis.[3] This inherent stability contributes to the favorable pharmacokinetic profiles of many drug candidates. The synthesis of furan-2-carboxamide derivatives is often straightforward, typically involving the reaction of furan-2-carbonyl chloride with a primary or secondary amine in the presence of a base.[3] More complex, functionalized derivatives can be achieved through modern cross-coupling techniques, such as the Suzuki-Miyaura reaction, allowing for extensive structural diversification.[3][4]

Rationale for Biological Investigation: Bioisosterism and Structural Versatility

A key strategy in drug design is the use of bioisosteric replacement to improve potency, selectivity, or metabolic stability. Furan-2-carboxamides have been successfully designed as bioisosteric replacements for the more labile furanone ring found in some natural products, leading to enhanced biological activity and stability.[5][6] The scaffold's structure allows for substitutions at multiple positions on both the furan ring and the amide nitrogen, providing a rich chemical space for optimizing interactions with diverse biological targets.

Anticancer Properties of Furan-2-Carboxamides

Derivatives of furan-2-carboxamide have demonstrated potent anti-proliferative and cytotoxic activity against a wide range of human cancer cell lines, including cervical (HeLa), breast (MCF-7), liver (HepG2, Huh-7), and lung (A549) cancer cells.[7][8][9][10] Their efficacy is attributed to multiple, distinct mechanisms of action.

Mechanism of Action: Microtubule Stabilization and Mitotic Arrest

A primary anticancer mechanism for certain furan-2-carboxamide derivatives is the disruption of microtubule dynamics.[7] Microtubules are essential components of the cytoskeleton, playing a vital role in chromosomal segregation during mitosis. By acting as microtubule stabilizing agents (MSAs), these compounds prevent the disassembly of tubulin polymers.[7] This abrogation of microtubule dynamics triggers the spindle assembly checkpoint, leading to a cell cycle arrest in the G2/M phase and, ultimately, the induction of apoptosis.[7]

Caption: Workflow of mitotic arrest induced by microtubule-stabilizing furan-2-carboxamides.

Mechanism of Action: Induction of Apoptosis via the Intrinsic Pathway

Other furan-2-carboxamide derivatives, particularly when chelated in organometallic complexes, induce apoptosis through the mitochondrial (intrinsic) pathway.[9] This process is characterized by an increase in intracellular reactive oxygen species (ROS) and a subsequent reduction in the mitochondrial membrane potential (MMP).[9] These events trigger the release of pro-apoptotic factors from the mitochondria, leading to the activation of initiator caspase-9 and executioner caspase-3, coupled with the downregulation of the anti-apoptotic protein BCL-2.[9]

Caption: Mitochondrial-mediated apoptosis pathway activated by furan-2-carboxamide complexes.

Quantitative Efficacy Across Cancer Cell Lines

The anti-proliferative potency of furan-2-carboxamides is typically quantified by the half-maximal inhibitory concentration (IC50). The data below summarizes the efficacy of representative compounds across various cancer cell lines.

| Compound Class/Name | Cancer Cell Line | IC50 Value | Reference |

| Furan-2-carboxamide (SH09) | Various | 4 - 8 µM | [7][8] |

| Carbamothioyl-furan-2-carboxamides | HepG2, Huh-7, MCF-7 | Significant activity at 20 µg/mL | [11][12] |

| Binuclear Ruthenium(II) Complexes | HeLa, MCF-7 | 3.86 - 11.02 µM | [9] |

| Furan derivatives (general) | HeLa, SW620 | 0.08 - 8.79 µM (for most active) | [13] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (CCK-8 Assay)

This protocol describes a standard method for evaluating the anti-proliferative activity of a test compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the furan-2-carboxamide test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known anticancer drug (positive control, e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

Viability Assessment: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well. Incubate for 1-4 hours until the color in the control wells changes to orange.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial and Antibiofilm Activities

Furan-2-carboxamides exhibit significant activity against a range of pathogenic bacteria and fungi, including clinically relevant drug-resistant strains.[3][11] Their mechanisms extend beyond simple growth inhibition to include the disruption of bacterial communication and virulence.

Mechanism of Action: Quorum Sensing Inhibition

A key antivirulence strategy is the disruption of quorum sensing (QS), a cell-to-cell communication system bacteria use to coordinate group behaviors like biofilm formation and toxin production. In the opportunistic pathogen Pseudomonas aeruginosa, certain furan-2-carboxamides have been shown to antagonize the QS receptor LasR.[5][6] By binding to LasR, these compounds inhibit its activation by natural signaling molecules, leading to a significant reduction in the production of virulence factors (e.g., pyocyanin, proteases) and a decrease in biofilm formation.[5][6]

Caption: Inhibition of the LasR quorum sensing system in P. aeruginosa by furan-2-carboxamides.

Broad-Spectrum Antibacterial and Antifungal Effects

The furan-2-carboxamide scaffold has been utilized to develop compounds effective against both Gram-positive and Gram-negative bacteria, including multidrug-resistant isolates like Methicillin-resistant Staphylococcus aureus (MRSA) and NDM-producing Acinetobacter baumannii.[3][4] Additionally, antifungal activity has been reported, with certain derivatives showing potent inhibition of fungal growth.[11][14]

Quantitative Antimicrobial Activity

The efficacy of antimicrobial compounds is measured by the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in diffusion assays.

| Compound Class | Target Organism | Activity Metric | Value | Reference |

| N-(4-bromophenyl)furan-2-carboxamide | A. baumannii (NDM+) | - | Most effective compound in study | [3][4] |

| Carbamothioyl-furan-2-carboxamides | E. coli, S. aureus, B. cereus | MIC | 230 - 280 µg/mL | [11] |

| 2,4-dinitrophenylhydrazone derivatives | E. coli | - | Most active towards this strain | [14] |

| Furan-2-carboxamide carbohydrazides | P. aeruginosa | Biofilm Inhibition | Up to 58% | [5][6] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol outlines the standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Inoculum Preparation: Culture the bacterial strain overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the furan-2-carboxamide compound in the broth, typically ranging from 256 µg/mL to 0.5 µg/mL.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring absorbance.

Anti-inflammatory Potential

The furan nucleus is present in many compounds with known anti-inflammatory properties.[15][16][17] Furan derivatives can exert these effects by modulating key signaling pathways and suppressing the production of inflammatory mediators.[15]

Mechanistic Insights: Targeting Key Inflammatory Pathways

While direct studies on furan-2-carboxamides are emerging, research on structurally related furan derivatives provides a strong basis for their likely mechanism. A key pathway implicated in inflammation is the activation of nuclear factor-kappa B (NF-κB), a transcription factor that controls the expression of pro-inflammatory genes like COX-2, iNOS, and various cytokines (TNF-α, IL-6).[18] Furan derivatives have been shown to inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitor, IκB-α.[18] This is often achieved by targeting upstream kinases such as TGF-β-activated kinase-1 (TAK1).[18] Furthermore, direct inhibition of cyclooxygenase-2 (COX-2) activity, which reduces the production of prostaglandins, is another plausible mechanism.[18]

Caption: Proposed anti-inflammatory mechanism via inhibition of the TAK1-NF-κB signaling pathway.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This protocol measures the effect of a compound on the production of nitric oxide, a key inflammatory mediator, in macrophage cells.

-

Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of the furan-2-carboxamide test compound for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells. Include control wells (cells only, cells + LPS).

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Nitrite Measurement: Nitric oxide production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant.

-

Transfer 50 µL of supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark.

-

Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes in the dark.

-

-

Data Acquisition: Measure the absorbance at 540 nm. Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

-

Analysis: Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-only control.

Summary and Future Directions

The furan-2-carboxamide scaffold is a versatile and highly promising platform for the development of new therapeutic agents. Research has conclusively demonstrated its potential in oncology, infectious disease, and inflammatory conditions. The diverse mechanisms of action—from microtubule stabilization and apoptosis induction in cancer to quorum sensing inhibition in bacteria—highlight the scaffold's ability to be tailored for specific, high-value biological targets.

Future research should focus on:

-

Lead Optimization: Expanding structure-activity relationship (SAR) studies to improve potency, selectivity, and drug-like properties.

-

In Vivo Validation: Progressing the most promising lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Target Deconvolution: For compounds with novel activities, employing advanced techniques like chemical proteomics to identify their precise molecular targets.

-

Combination Therapies: Investigating the synergistic potential of furan-2-carboxamides when used in combination with existing drugs to enhance therapeutic outcomes and overcome resistance.

By continuing to explore the rich chemical and biological landscape of furan-2-carboxamides, the scientific community is well-positioned to translate these findings into the next generation of innovative medicines.

References

- Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PubMed.

- Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells. PubMed.

- Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Bentham Science Publisher.

- Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC.

- Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. MDPI.

- In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI.

- In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. NIH.

- Promoting the Anticancer Activity with Multidentate Furan-2-Carboxamide Functionalized Aroyl Thiourea Chelation in Binuclear Half-Sandwich Ruthenium(II) Complexes. PubMed.

- Furan Carboxamides as Model Compounds to Study the Competition between Two Modes of Indirect Photochemistry. ACS Publications.

- Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. ResearchGate.

- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research.

- Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. PubMed.

- Pharmacological activity of furan derivatives. Ki-An Publishing.

- Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.

- Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactivation. PubMed.

- Synthesis of furan-2-carboxamide derivatives from 4-aminobenzophenones; (i) sodium hydride; (ii) DMF, 100 °C. ResearchGate.

- Biological activity of furan derivatives (review) (1993). SciSpace.

- A Review on Biological and Medicinal Significance of Furan. ResearchGate.

- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research.

- Furan-2-carboxamide deriv., 12. PubChem.

- Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate.

- (PDF) Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities. ResearchGate.

- (PDF) In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. ResearchGate.

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach [mdpi.com]

- 4. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Promoting the Anticancer Activity with Multidentate Furan-2-Carboxamide Functionalized Aroyl Thiourea Chelation in Binuclear Half-Sandwich Ruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives | Bentham Science [eurekaselect.com]

- 15. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacological activity of furan derivatives [wisdomlib.org]

- 17. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of 2-Furanilides: A Technical Guide to Structure-Activity Relationships in Drug Discovery

For Immediate Release

A Deep Dive into the SAR of 2-Furanilide Compounds for Researchers, Scientists, and Drug Development Professionals

The furan nucleus, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic bioactive molecules.[1] Among its varied derivatives, the this compound core, characterized by a furan-2-carboxamide linked to an N-phenyl group, has garnered significant attention as a promising framework for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the Structure-Activity Relationship (SAR) of this compound compounds, offering insights into their synthesis, biological activities, and the molecular nuances that govern their efficacy.

The this compound Core: A Versatile Scaffold

The this compound structure presents multiple points for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. The key areas for substitution are the furan ring and the anilide phenyl ring. Understanding how modifications at these positions influence biological activity is the cornerstone of a successful drug discovery campaign centered on this scaffold.

Unraveling the Structure-Activity Relationship: Key Insights

Systematic exploration of the this compound scaffold has revealed critical insights into the structural features that drive its biological activity, particularly in the realms of anticancer and antimicrobial applications.

Anticancer Activity: A Focus on Substituent Effects

Several studies have highlighted the potential of this compound derivatives as anticancer agents, with their efficacy being highly dependent on the nature and position of substituents on the anilide ring.

A study on carbamothioyl-furan-2-carboxamide derivatives revealed that the presence of electron-donating groups on the phenyl ring can enhance anticancer activity.[2] For instance, a para-methyl substituted derivative demonstrated greater efficacy against hepatocellular carcinoma cell lines (HepG2, Huh-7) and breast cancer cells (MCF-7) compared to other analogs.[1][2] This suggests that electron-donating substituents may favorably influence the compound's interaction with its biological target or improve its pharmacokinetic profile.

In another study, a novel furan-2-carboxamide based small molecule, SH09, exhibited potent anti-proliferative activity against a panel of cancer cells with IC50 values ranging from 4 to 8 µM.[3][4] This compound was identified as a microtubule stabilizing agent, inducing mitotic arrest and promoting apoptosis.[4]

Table 1: Anticancer Activity of Representative Furan-2-Carboxamide Derivatives

| Compound ID | R (Anilide Substituent) | Cancer Cell Line | IC50 (µM) | Reference |

| 4d | p-tolyl | HepG2 | - (33.29% cell viability at 20 µg/mL) | [1][2] |

| SH09 | Not Specified | Various | 4 - 8 | [3][4] |

| Compound 4 | Pyridine carbohydrazide moiety | MCF-7 | 4.06 | [5] |

| Compound 7 | N-phenyl triazinone moiety | MCF-7 | 2.96 | [5] |

Note: The data presented is a compilation from different studies on structurally related compounds and is intended for comparative purposes.

Antimicrobial and Antibiofilm Activity

The this compound scaffold has also shown promise in combating microbial infections, including the formation of biofilms, which are notoriously resistant to conventional antibiotics. A diversity-oriented synthesis of furan-2-carboxamides identified carbohydrazide and triazole derivatives as having significant antibiofilm activity against Pseudomonas aeruginosa.[6] One carbohydrazide derivative, in particular, resulted in a 58% reduction in biofilm formation.[6] These findings suggest that the nature of the substituent attached to the carboxamide nitrogen is crucial for antibiofilm efficacy.

Furthermore, studies on carbamothioyl-furan-2-carboxamide derivatives have demonstrated their antimicrobial potential.[1] Derivatives possessing a 2,4-dinitrophenyl group showed significant inhibition against various bacterial and fungal strains.[1]

Mechanistic Insights: How 2-Furanilides Exert Their Effects

The biological activity of this compound compounds stems from their interaction with various cellular targets and pathways. In the context of cancer, several mechanisms have been proposed.

One key mechanism is the stabilization of microtubules , which disrupts the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4] Another proposed mechanism involves the induction of apoptosis through the intrinsic mitochondrial pathway, characterized by an increase in the levels of pro-apoptotic proteins like Bax and a decrease in the anti-apoptotic protein Bcl-2.[5][7]

Furthermore, some furan derivatives have been shown to suppress cancer cell proliferation by inhibiting key signaling pathways such as the PI3K/Akt and Wnt/β-catenin pathways .[8]

Caption: Potential anticancer mechanisms of this compound compounds.

Experimental Protocols: Synthesis and Biological Evaluation

The synthesis of this compound derivatives is typically straightforward, often involving the coupling of a furan-2-carbonyl chloride with a substituted aniline.

General Synthesis of N-(substituted-phenyl)-furan-2-carboxamide

Caption: General synthetic scheme for this compound derivatives.

Step-by-Step Methodology:

-

Activation of Furan-2-carboxylic Acid: Furan-2-carboxylic acid is converted to its more reactive acid chloride derivative. This is typically achieved by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM).

-

Amide Coupling: The resulting furan-2-carbonyl chloride is then reacted with a substituted aniline in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl byproduct. The reaction is usually carried out at room temperature.

-

Work-up and Purification: The reaction mixture is typically washed with dilute acid and brine. The organic layer is then dried and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Biological Evaluation: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[9][10]

Step-by-Step Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound compounds for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, an MTT solution is added to each well, and the plate is incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[9]

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.[9]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research should focus on the systematic exploration of the chemical space around this core, guided by computational modeling and a deeper understanding of the underlying mechanisms of action. The development of more selective and potent this compound derivatives holds significant promise for addressing unmet medical needs in oncology and infectious diseases. The insights and protocols presented in this guide aim to empower researchers in their quest to unlock the full therapeutic potential of this versatile class of compounds.

References

- Al-Najdawi, M. M., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights.

- MDPI. (n.d.). N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide. MDPI.

- Springer Nature Experiments. (n.d.). MTT Assay Protocol.

- Thomas, et al. (2004, 2008). Use of radical cations in heterocyclic synthesis.

- Abcam. (n.d.). MTT assay protocol. Abcam.

- MDPI. (2023).

- JoVE. (2013).

- MDPI. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI.

- Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific.

- PMC. (n.d.).

- BenchChem. (2025).

- MDPI. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI.

- ResearchGate. (n.d.). The synthetic pathway for the preparation of N-substituted... | Download Scientific Diagram.

- PMC. (2025).

- PubMed. (2021).

- ResearchGate. (n.d.). MIC values (μg/mL) of compounds 1-4 and the reference antimicrobial... - ResearchGate.

- PubMed. (2018). Bis-2(5H)

- ResearchGate. (n.d.). Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions.

- PMC. (n.d.). Potential Anticancer Properties and Mechanisms of Action of Formononetin. PMC.

- ResearchGate. (n.d.). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors.

- PubMed. (2018). Synthesis, Antimicrobial Activity and Acid Dissociation Constants of Methyl 5,5-diphenyl-1-(thiazol-2-yl)

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 10. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Furanilide Derivatives: A Technical Guide to their Emerging Role as Enzyme Inhibitors

Abstract

The confluence of synthetic chemistry and molecular biology has spotlighted the 2-furanilide scaffold as a privileged structure in the design of novel enzyme inhibitors. This technical guide provides an in-depth exploration of this compound derivatives, intended for researchers, medicinal chemists, and drug development professionals. We will traverse the synthetic landscape of these compounds, delve into their mechanisms of enzyme inhibition with a focus on key therapeutic targets, and elucidate the critical structure-activity relationships that govern their potency and selectivity. This guide is designed to be a comprehensive resource, integrating established knowledge with actionable experimental protocols and insightful data interpretation to empower the rational design of next-generation enzyme inhibitors.

Introduction: The this compound Scaffold - A Versatile Tool in Enzyme Inhibition

The furan ring, an electron-rich five-membered heterocycle, is a recurring motif in a multitude of biologically active compounds.[1] When incorporated into an anilide structure, forming the this compound core, it gives rise to a class of molecules with remarkable potential as enzyme inhibitors. The amide linkage provides a crucial hydrogen bonding donor and acceptor, while the furan and phenyl rings offer extensive opportunities for substitution, allowing for the fine-tuning of steric and electronic properties to achieve specific interactions with enzyme active sites. This inherent modularity has led to the development of this compound derivatives targeting a diverse array of enzymes implicated in various disease states, including cancer, microbial infections, and metabolic disorders.[2][3]

This guide will systematically unpack the key aspects of this compound derivatives as enzyme inhibitors, providing a robust framework for their study and application in drug discovery.

Synthetic Strategies for this compound Derivatives

The efficient synthesis of a diverse library of this compound derivatives is paramount for comprehensive structure-activity relationship (SAR) studies. A particularly effective and convenient one-pot procedure utilizes phase-transfer catalysis, which avoids the need to isolate reactive intermediates.[4][5]

Diagram of the General Synthetic Scheme for this compound Derivatives

Caption: General one-pot synthesis of this compound derivatives.

Experimental Protocol: One-Pot Synthesis of N-Aryl-2-Furancarboxamides[4][5]

This protocol describes a general and efficient method for the synthesis of this compound derivatives.

Materials:

-

2-Furoic acid

-

Benzenesulfonyl chloride

-

Substituted aromatic amine (aniline)

-

Potassium carbonate (K₂CO₃), solid

-

Polyethylene glycol-400 (PEG-400)

-

Aprotic solvent (e.g., Dichloromethane or Acetonitrile)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-furoic acid (1 equivalent), potassium carbonate (2 equivalents), and PEG-400 (catalytic amount) in an aprotic solvent.

-

Activation of Carboxylic Acid: To the stirred suspension, add benzenesulfonyl chloride (1.1 equivalents) dropwise at room temperature. Stir the mixture for 1-2 hours. The formation of the intermediate mixed anhydride occurs in situ.

-

Amide Formation: Add the desired aromatic amine (1 equivalent) to the reaction mixture.

-

Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove solid potassium carbonate. Wash the filtrate with water to remove PEG-400 and any remaining salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield the pure N-aryl-2-furancarboxamide derivative.